molecular formula C32H47B2NO4 B3029010 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 476360-83-5

9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No. B3029010
M. Wt: 531.3 g/mol
InChI Key: MQUNOJWYLQJTOL-UHFFFAOYSA-N
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Description

The compound 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a derivative of carbazole, which is a heterocyclic aromatic organic compound. Carbazole derivatives are known for their applications in various fields such as organic electronics, photonics, and as fluorescent probes due to their unique photophysical properties.

Synthesis Analysis

While the specific synthesis of 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is not detailed in the provided papers, similar carbazole derivatives have been synthesized using various methods. For instance, carbazole dicationic salts have been synthesized and their photophysical properties evaluated . Another study describes the synthesis of novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles using a Friedländer condensation reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a carbazole moiety, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring. The specific compound mentioned would have additional substituents, such as the 2-ethylhexyl group and the dioxaborolan-2-yl groups, which would influence its electronic and photophysical properties.

Chemical Reactions Analysis

Carbazole and its derivatives are known to participate in various chemical reactions. They can form charge transfer complexes, as indicated by the oligoesters having a 9-carbazolyl group attached to the main chain, which showed charge transfer complex formation with 2,4,7-trinitrofluorenone . Additionally, carbazole-based compounds can selectively interact with metal ions, as demonstrated by a carbazole derivative that selectively quenched fluorescence emission in the presence of Cr3+ .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For example, the photophysical properties of carbazole dicationic salts were found to be enhanced in the presence of DNA, indicating their potential use in bioimaging . The oligoesters with carbazolyl groups showed different environmental sensitivities of chromophores through fluorescence spectroscopy . Furthermore, the synthesis of copolymers containing 9-(4-Vinylbenzyl)-9H-carbazole resulted in materials with tunable lower critical solution temperatures, indicating their thermoresponsive nature .

Scientific Research Applications

Fluorescent Probes and Sensory Applications

A significant application of carbazole derivatives includes the development of fluorescent probes. For example, a study synthesized a near-infrared fluorescence probe of carbazole borate ester, which was obtained from a series of reactions involving carbazole. This compound demonstrated potential as a fluorescent probe due to its unique structural characteristics (Shen You-min, 2014).

Polymer Synthesis

Carbazole derivatives are crucial in the synthesis of polymers, especially in the context of conjugated polymers. A research conducted in 2005 synthesized fully conjugated copolymers containing carbazole and other units, using a palladium-catalyzed Suzuki coupling method. These polymers were characterized by various methods, indicating their potential in material science applications (M. Grigoras & N. Antonoaia, 2005).

Solar Cell Applications

Carbazole derivatives have also been explored in the production of single-component organic solar cells. A study focused on synthesizing a compound through Suzuki cross-coupling reaction, which was significant for the development of organic solar cells. The compound exhibited properties that make it a suitable precursor for solar cell applications (Maxim S. Mikhailov et al., 2022).

Electro-Optical Materials

In the field of electro-optical materials, carbazole derivatives have been used to enhance properties like solubility and molecular weight of polymers. A study demonstrated the use of carbazole polymers in improving solubility and achieving high-molecular-weight polymers, which are crucial for various electro-optical applications (Yaqin Fu & Zhishan Bo, 2005).

properties

IUPAC Name

9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47B2NO4/c1-11-13-14-22(12-2)21-35-27-19-23(33-36-29(3,4)30(5,6)37-33)15-17-25(27)26-18-16-24(20-28(26)35)34-38-31(7,8)32(9,10)39-34/h15-20,22H,11-14,21H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUNOJWYLQJTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CC(CC)CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855904
Record name 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

CAS RN

476360-83-5
Record name 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 4
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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 5
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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 6
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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Citations

For This Compound
4
Citations
G Qian, J Qi, JA Davey, JS Wright… - Chemistry of …, 2012 - ACS Publications
A family of pyrrolo[3,4-c]pyrrol-1(2H)-one (PPO) and 2,5-diazapentalene (DAP) chromophores and DAP-containing polymers were synthesized, and their optical and electrochemical …
Number of citations: 85 pubs.acs.org
B Yilmaz, J Bjorgaard, Z Lin, ME Köse - Organic Communications, 2015 - researchgate.net
Single-walled carbon nanotubes have been dispersed by novel phthalimide containing donor-acceptor type copolymers in organic media. Brominated phthalimide comonomer has …
Number of citations: 1 www.researchgate.net
B Yilmaz - 2013 - library.ndsu.edu
Single-walled carbon nanotubes (SWNTs) possess extraordinary mechanical strength, thermal and electrical conductivity. These properties make them very attractive in many …
Number of citations: 2 library.ndsu.edu
B Kaur - 2019 - 103.27.10.17
Banpreet Kaur to the Indian Institute of Technology Delhi, New Delhi, for the award of degree of Doctor of Philosophy is a record of bonafide research work carried out by her. Ms. …
Number of citations: 2 103.27.10.17

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